Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2O2/c1-12(13-8-7-9-14(18)10-13)19-11-17(5,6)20-15(21)22-16(2,3)4/h7-10,12,19H,11H2,1-6H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLOKKAEMHRESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NCC(C)(C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate typically involves multiple steps:
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Formation of the Intermediate Amine: : The initial step involves the synthesis of the intermediate amine, 1-(3-chlorophenyl)ethylamine. This can be achieved through the reduction of the corresponding nitro compound or via reductive amination of 3-chloroacetophenone.
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Alkylation: : The intermediate amine is then alkylated with 2-bromo-2-methylpropane to introduce the tert-butyl group. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile.
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Carbamoylation: : The final step involves the reaction of the alkylated amine with tert-butyl chloroformate to form the desired carbamate. This reaction is typically performed under basic conditions using a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of N-oxides or other oxidized derivatives.
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Reduction: : Reduction reactions can target the carbamate group, potentially converting it to the corresponding amine.
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Substitution: : The 3-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate serves as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological research, this compound is studied for its potential pharmacological properties. It may act as a precursor for the synthesis of bioactive molecules, including potential drug candidates. Its structural features suggest it could interact with specific biological targets, making it a subject of interest in medicinal chemistry.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of polymers and advanced materials.
Mechanism of Action
The mechanism by which tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[1-(3-chlorophenyl)cyclobutyl]carbamate: Similar in structure but with a cyclobutyl group instead of an ethylamino group.
Tert-butyl N-(3-chloropropyl)carbamate: Features a propyl group instead of the more complex ethylamino and methylpropan-2-yl groups.
Uniqueness
Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate is unique due to its combination of a tert-butyl carbamate group with a 3-chlorophenyl and ethylamino substituent. This specific arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
Biological Activity
Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl carbamate group, a 3-chlorophenyl moiety, and an ethylamino substituent. Its unique structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
IUPAC Name: this compound
Molecular Formula: C17H27ClN2O2
CAS Number: 1690787-08-6
The biological activity of this compound is believed to involve modulation of specific enzymes and receptors. The structural features imply that it may interact with:
- Enzymatic Targets: It may inhibit or activate enzymes involved in metabolic pathways.
- Receptor Binding: The compound could bind to neurotransmitter receptors or other cellular targets, potentially influencing signaling pathways.
Pharmacological Effects
Research indicates that this compound may exhibit the following pharmacological effects:
- Neuroprotective Activity: Similar compounds have shown promise in neurodegenerative models, suggesting potential protective effects against conditions like Alzheimer's disease.
- Anti-inflammatory Properties: The ability to modulate inflammatory pathways could make it useful in treating inflammatory diseases.
Study 1: Neuroprotective Effects
A study investigated the neuroprotective properties of related compounds in vitro. It was found that certain derivatives could inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. Although specific data on this compound was not available, its structural similarity to effective compounds suggests potential efficacy in similar pathways .
Study 2: In Vivo Efficacy
In vivo studies using related compounds have demonstrated improvements in cognitive function in animal models of neurodegeneration. These studies highlight the importance of structure-activity relationships (SAR) in developing effective neuroprotective agents. The findings suggest that modifications to the tert-butyl carbamate structure can enhance biological activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl N-[1-(3-chlorophenyl)cyclobutyl]carbamate | Structure | Moderate anti-inflammatory effects |
| Tert-butyl N-(3-chloropropyl)carbamate | Structure | Limited neuroprotective effects |
The comparison underscores the unique position of this compound due to its specific substituents that may enhance its interaction with biological targets.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the carbamate-protected amine core. Key steps include:
- Amine Protection: Reacting the primary amine with tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in dichloromethane) to form the carbamate .
- Substituent Coupling: Introducing the 3-chlorophenyl ethylamino group via nucleophilic substitution or reductive amination, depending on precursor availability. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .
- Optimization Tips: Monitor reaction progress using TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of Boc anhydride) and solvent polarity (e.g., THF for improved solubility) to enhance yields (>75%) .
Basic: Which analytical techniques are most effective for structural elucidation of this compound?
Answer:
A combination of spectroscopic and spectrometric methods is essential:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C) and the 3-chlorophenyl aromatic signals (δ ~7.2–7.4 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z ~353 [M+H]⁺) and fragmentation patterns to validate the carbamate and ethylamino groups .
- X-ray Crystallography: For resolving stereochemical ambiguities, single-crystal X-ray analysis using SHELX software refines bond angles and torsional strains in the 2-methylpropan-2-yl moiety .
Advanced: How can researchers address contradictory NMR data when analyzing stereoisomers or conformational flexibility?
Answer:
Discrepancies often arise from dynamic equilibria or diastereomeric mixtures. Mitigation strategies include:
- Variable-Temperature NMR: Conduct experiments at low temperatures (–40°C) to "freeze" rotational conformers and resolve overlapping peaks .
- Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and assign configurations .
- DFT Calculations: Compare experimental ¹³C chemical shifts with density functional theory (DFT)-predicted values to validate proposed stereoisomers .
Advanced: What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes)?
Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model binding poses of the 3-chlorophenyl group in hydrophobic enzyme pockets (e.g., cathepsin L inhibitors) .
- MD Simulations: Run 100-ns molecular dynamics simulations (GROMACS/AMBER) to assess stability of hydrogen bonds between the carbamate carbonyl and catalytic residues (e.g., Asp in proteases) .
- QSAR Models: Corrogate substituent effects (e.g., Cl position) on bioactivity using Hammett constants or CoMFA analyses to guide structural modifications .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DCM) to avoid inhalation risks (TLV: 50 ppm) .
- Spill Management: Neutralize spills with inert adsorbents (vermiculite) and dispose of waste via licensed facilities (EPA/DOT guidelines) .
Advanced: How can researchers resolve low yields in the final carbamate coupling step?
Answer:
Common issues stem from competing hydrolysis or steric hindrance:
- Activating Agents: Use DMAP (4-dimethylaminopyridine) or HOBt to accelerate carbamate formation under mild conditions (rt, 12–24 hr) .
- Solvent Screening: Switch from polar aprotic (DMF) to non-polar solvents (toluene) to reduce water content and stabilize intermediates .
- Microwave-Assisted Synthesis: Apply controlled microwave heating (80°C, 30 min) to enhance reaction kinetics and purity (>90%) .
Advanced: What strategies validate the compound’s stability under physiological conditions for drug development?
Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC-UV at 254 nm. Carbamates are typically stable at pH 4–7 but hydrolyze rapidly in acidic/alkaline extremes .
- Plasma Stability Assays: Expose to human plasma (37°C, 1–24 hr) and quantify intact compound using LC-MS/MS. tert-Butyl groups improve metabolic resistance compared to methyl carbamates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
